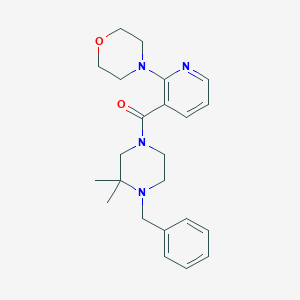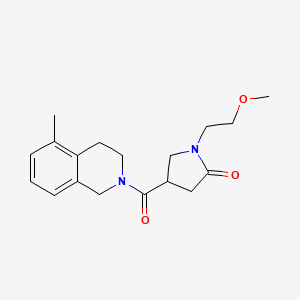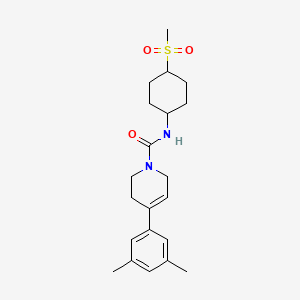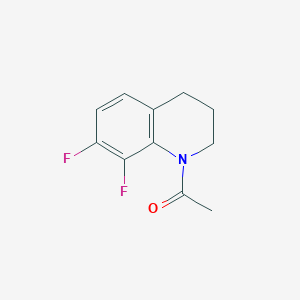
(4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with benzyl and dimethyl groups, and a pyridine ring substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, (4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties, making them suitable for various applications.
Mechanism of Action
The mechanism of action of (4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone
- (4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-pyridin-3-yl)methanone
- (4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-4-yl)methanone
Uniqueness
Compared to similar compounds, (4-Benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone stands out due to its unique combination of functional groups and structural features. The presence of both piperazine and morpholine rings, along with the benzyl and dimethyl substitutions, provides a distinct chemical profile that can lead to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
(4-benzyl-3,3-dimethylpiperazin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-23(2)18-26(11-12-27(23)17-19-7-4-3-5-8-19)22(28)20-9-6-10-24-21(20)25-13-15-29-16-14-25/h3-10H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWFUKVVKIFGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-N-[2-methyl-3-(propan-2-yloxymethyl)phenyl]-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide](/img/structure/B6915691.png)
![N-[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]oxane-3-carboxamide](/img/structure/B6915703.png)
![6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one](/img/structure/B6915709.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6915714.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyrrolidin-1-ylethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B6915732.png)
![6-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6915736.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6915740.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide](/img/structure/B6915745.png)
![N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B6915750.png)

![4-[1-[(2-Fluorophenyl)methyl]indole-2-carbonyl]morpholine-3-carboxamide](/img/structure/B6915766.png)

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[cyclopropyl(propan-2-yl)amino]acetamide](/img/structure/B6915791.png)
